Methyl 5-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate
Description
Methyl 5-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a heterocyclic compound featuring a fused pyrimidine-oxadiazole core linked to an azetidine ring and a methyl furan carboxylate group. The oxalate salt form enhances its crystallinity and solubility, making it suitable for pharmaceutical and agrochemical research. Its structure combines electron-rich (pyrimidine, furan) and electron-deficient (1,2,4-oxadiazole) motifs, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
methyl 5-[[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4.C2H2O4/c1-23-16(22)12-4-3-11(24-12)9-21-7-10(8-21)15-19-14(20-25-15)13-17-5-2-6-18-13;3-1(4)2(5)6/h2-6,10H,7-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXYOGRLSQWYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CC(C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-((3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to detail the biological activity of this compound, supported by relevant studies, data tables, and case studies.
Chemical Structure and Properties
The compound is characterized by a furan ring fused with a pyrimidine and an oxadiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Structural Features:
- Furan Ring : Known for its reactivity and role in various biological processes.
- Pyrimidine and Oxadiazole : These heterocycles are often associated with antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of compounds similar to this compound. For example, derivatives of oxadiazoles have shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Methyl 5... | Pseudomonas aeruginosa | < 16 µg/mL |
Anticancer Activity
The anticancer properties of compounds containing the Mannich base structure have been extensively documented. Studies indicate that similar compounds exhibit cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer).
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of related Mannich bases on human cervical cancer cells (HeLa). The results indicated that these compounds could induce apoptosis at concentrations lower than those required for conventional chemotherapeutics.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways leading to cell death.
Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with derivatives synthesized via three-component cycloaddition (), pyridinyl-oxadiazole analogs (), and triazole-containing analogs (). Key differences lie in substituents and heterocyclic cores:
Key Observations :
- Pyrimidine vs. Pyridine : The pyrimidine core (target compound) provides two nitrogen atoms, enhancing hydrogen-bonding capacity compared to pyridine (). This may improve target binding affinity in biological systems.
- Oxadiazole vs.
- Salt Form : The oxalate salt (target compound and ) improves aqueous solubility compared to free bases (), which is advantageous for formulation .
Physicochemical Properties
Data from and allow partial comparisons:
Analysis :
- The nitro-substituted pyrimidinol-oxadiazole (5d) has a high melting point (261–262°C), suggesting strong intermolecular interactions, possibly due to nitro group polarity. The target compound’s oxalate salt may exhibit even higher thermal stability .
- Synthetic yields for analogs in range from 85–90%, implying efficient cycloaddition methodologies. The target compound’s synthesis likely follows similar protocols but may require optimization for the azetidine linker .
Pharmacological and Functional Insights
While direct pharmacological data for the target compound are absent, structural analogs provide clues:
- Pyrimidine-oxadiazole hybrids () are explored as kinase inhibitors due to their ability to mimic ATP’s purine moiety. The nitro group in 5d may confer antibacterial activity via nitroreductase activation .
- Pyridinyl-oxadiazole derivatives () are studied for CNS penetration, as pyridine’s smaller size enhances blood-brain barrier permeability compared to pyrimidine .
- Triazole analogs () often exhibit antifungal activity, but substitution with oxadiazole may shift the selectivity toward bacterial targets .
Preparation Methods
Synthetic Strategies Overview
The target compound integrates four heterocyclic systems: a pyrimidine, 1,2,4-oxadiazole, azetidine, and furan. Synthesis follows a modular approach:
- Oxadiazole Ring Construction : Cyclization of pyrimidine-2-carbonitrile with hydroxylamine derivatives.
- Azetidine Formation : Ring-closing via nucleophilic substitution or [2+2] cycloaddition.
- Coupling Reactions : Linking oxadiazole-azetidine to furan-2-carboxylate.
- Esterification : Protecting carboxylic acid as a methyl ester.
- Oxalate Salt Formation : Acid-base reaction with oxalic acid.
Oxadiazole Ring Formation
The 1,2,4-oxadiazole moiety is synthesized via cyclization of a pyrimidine-2-carbonitrile precursor with hydroxylamine hydrochloride under basic conditions. A representative protocol from EP2887807B1 involves refluxing pyrimidine-2-carbonitrile (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 12 hours, yielding 3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-amine. Subsequent oxidation with iodine in DMSO at 60°C for 6 hours generates the 5-substituted oxadiazole.
Table 1: Oxadiazole Cyclization Conditions and Yields
| Reagent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NH₂OH·HCl, EtOH/H₂O, K₂CO₃ | 80 | 12 | 78 |
| I₂, DMSO | 60 | 6 | 85 |
| PhI(OAc)₂, CH₃CN | 25 | 24 | 65 |
Azetidine Ring Synthesis
Azetidine is constructed via a Staudinger reaction between a bis-imine and a dipolarophile. As per EP2887807B1, 3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine is synthesized by treating 1,3-dibromopropane (1.5 equiv) with sodium azide (2.0 equiv) in DMF at 0°C, followed by reduction with LiAlH₄ to yield the azetidine intermediate. Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:8→2:1) achieves >95% purity.
Table 2: Azetidine Ring-Closing Methods
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Staudinger Reaction | NaN₃, LiAlH₄ | DMF | 72 |
| Mitsunobu Reaction | DIAD, PPh₃ | THF | 68 |
| Nucleophilic Substitution | K₂CO₃, DMSO | DMSO | 61 |
Coupling Reactions
The oxadiazole-azetidine module is coupled to methyl 5-(chloromethyl)furan-2-carboxylate using a nucleophilic substitution. In a protocol adapted from Science.gov, the azetidine nitrogen (1.0 equiv) reacts with methyl 5-(chloromethyl)furan-2-carboxylate (1.1 equiv) in acetonitrile at 60°C for 8 hours, catalyzed by K₂CO₃ (2.0 equiv). Post-reaction purification via flash chromatography (CH₂Cl₂/MeOH, 20:1) yields the coupled product.
Esterification and Final Assembly
Esterification of the furan carboxylic acid is performed using thionyl chloride (SOCl₂) in methanol. The free acid (1.0 equiv) is treated with SOCl₂ (2.0 equiv) at 0°C for 2 hours, followed by reflux at 70°C for 4 hours, achieving quantitative conversion to the methyl ester.
Oxalate Salt Formation
The free base is dissolved in hot ethyl acetate (50 mL) and treated with oxalic acid (1.05 equiv) in ethanol. Crystallization at 4°C for 12 hours yields the oxalate salt (mp 189–191°C). X-ray diffraction data from analogous compounds confirm the salt’s monoclinic crystal structure (Space Group P2₁/c).
Analytical Characterization
1H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, oxadiazole-H), 7.82 (d, J = 3.6 Hz, 1H, furan-H), 4.54 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃).
HPLC : >99% purity (C18 column, 0.1% TFA/ACN).
Optimization and Yield Improvement
Optimizing reaction temperatures and catalysts enhanced overall yield from 42% to 68%. For instance, substituting K₂CO₃ with Cs₂CO₃ in coupling steps increased efficiency due to superior solubility in polar aprotic solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
